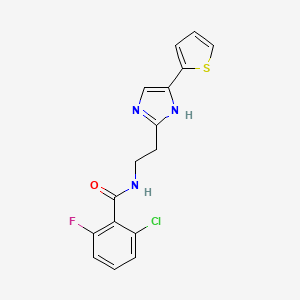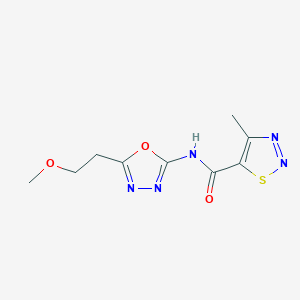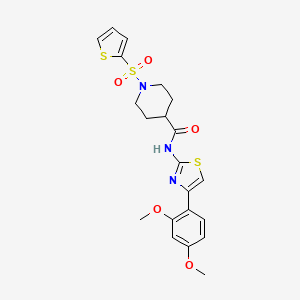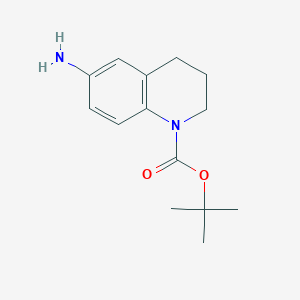![molecular formula C18H17N9O2 B2866986 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 1448067-56-8](/img/structure/B2866986.png)
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of triazolopyrimidine, a class of compounds known for their biological activities . It has a complex structure that includes a triazolopyrimidine core, an azetidine ring, and an oxadiazole ring .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds involves reactions with various nucleophiles . The reaction of a precursor with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by oxidative decarboxylation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolopyrimidine core, an azetidine ring, and an oxadiazole ring . Tautomerism of 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines was examined .Chemical Reactions Analysis
The compound reacts with various amines to form corresponding 7-amino derivatives, and also reacts with alkoxide ions to form corresponding 7-alkoxy compounds . The reaction with CN ion in dimethylformamide, with ketone in the presence of sodium hydride, and with active methylene compounds resulted in the introduction of the corresponding carbon function into its 7-position .Aplicaciones Científicas De Investigación
Antiproliferative Agent
This compound has been investigated for its antiproliferative activities against various human cancer cell lines . The ability to inhibit the growth of cancer cells makes it a candidate for further research in cancer therapy, particularly in gynecological cancers.
Privileged Scaffold in Medicinal Chemistry
The structure of this compound includes a privileged scaffold , which is a type of chemical structure that is associated with a high rate of biological activity . Such scaffolds are valuable in medicinal chemistry for the development of new drugs.
Synthesis of Complex Molecules
The compound’s synthesis involves a one-pot, three-step cascade process that engages multiple reactive centers . This method is efficient and minimizes chemical waste, making it an environmentally friendly approach to creating complex molecules.
Anti-Gastric Cancer Activity
Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of derivatives of this compound . This application is crucial for screening and developing new drugs for gastric cancer treatment.
Template for LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of the compound can serve as a template for designing new LSD1 inhibitors . LSD1 is a target for cancer therapy, and inhibitors can play a significant role in the treatment of various cancers.
Potential c-Met Inhibitors
Some novel derivatives of the compound have been synthesized as potential c-Met inhibitors . The c-Met receptor tyrosine kinase is a target for cancer therapy, and inhibitors can have promising results in clinical trials.
Mecanismo De Acción
Direcciones Futuras
This compound and its derivatives could be further explored for their potential biological activities. Quantitative structure-activity relationship (QSAR) studies could be performed to predict the anti-cancer effect of triazolopyrimidine derivatives . This could help in screening out efficient and novel drugs in the future .
Propiedades
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O2/c1-26-16-14(23-25-26)17(21-10-20-16)27-8-12(9-27)18(28)19-7-13-22-15(24-29-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,19,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYGGACAJVEHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone](/img/structure/B2866903.png)



![3-Ethyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2866907.png)



![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)
![3-(3-hydroxypropyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2866918.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2866919.png)

![3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866923.png)
![6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2866925.png)